molecular formula C11H15N3O6 B039085 L-gamma-Glutamyl-P-nitroanilide monohydrate CAS No. 122864-94-2

L-gamma-Glutamyl-P-nitroanilide monohydrate

Cat. No. B039085
CAS RN: 122864-94-2
M. Wt: 285.25 g/mol
InChI Key: HAFIAIPYVFZHSY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis L-gamma-Glutamyl-P-nitroanilide monohydrate and its analogues have been synthesized to study their interactions with enzymes like gamma-glutamyltranspeptidase (GGT). The synthesis of these compounds provides insights into the catalytic efficiency and substrate specificity of GGT, offering a foundational understanding of the chemical synthesis and enzymatic analysis of this compound (Lherbet et al., 2003).

Molecular Structure Analysis The molecular structure of this compound and its derivatives is crucial for their interaction with enzymes. Studies focusing on the enzyme γ-glutamyl transpeptidase from Bacillus licheniformis and its interaction with γ-glutamyl-p-nitroanilide highlight the importance of molecular structure in enzymatic reactions, offering a deeper understanding of the compound's structural properties and their implications for enzymatic activity (Bindal & Gupta, 2014).

Chemical Reactions and Properties The reactivity and chemical properties of this compound are influenced by its structure, as seen in its interaction with enzymes like GGT. These interactions can lead to various outcomes, such as the inhibition of amino acid transporters, highlighting the compound's role in biological systems and its chemical reactivity (Corti et al., 2019).

Physical Properties Analysis The physical properties of complexes formed with this compound, such as those involving Cu(II), Mn(II), Co(II), and Fe(III), are characterized by their spectroscopic, magnetic, and thermal properties. These studies provide valuable information on the compound's behavior in different environmental conditions and its stability, which is essential for its application in various fields (Ghizdavu et al., 2000).

Chemical Properties Analysis The chemical properties of this compound, including its reactivity and interaction with various substrates and enzymes, are fundamental to understanding its role in biological and chemical systems. For instance, its interaction with γ-glutamyltranspeptidase highlights its utility as a substrate and provides insights into the enzyme's substrate specificity and catalytic mechanism, which are crucial for the development of enzyme inhibitors and for understanding the biochemical pathways involving GGT (Rosalki, 1975).

Scientific Research Applications

Inhibition and Cytotoxicity in Cancer Research

L-gamma-Glutamyl-P-nitroanilide (GPNA) is used to inhibit the glutamine transporter ASCT2. However, it also inhibits other amino acid transporters. In lung cancer A549 cells, the hydrolysis of GPNA by the enzyme γ-glutamyltransferase (GGT) produces cytotoxic effects, mainly due to the release of the metabolite p-nitroaniline (PNA). This indicates that GPNA's mechanism of action is more complex than previously believed, involving factors such as GGT and ASCT2 expression and intracellular defenses against xenobiotics (Corti et al., 2019).

Enzyme Activity Measurement

Gamma-glutamyl transpeptidase (GGTP) assays often use GPNA as a substrate. GGTP is involved in peptide-nitrogen storage, protein synthesis, regulation of tissue glutathione levels, and amino acid transport across cell membranes. The p-nitroanilide method for GGTP determination is commonly used, highlighting GPNA's role in enzyme activity measurement in clinical laboratories (Rosalki, 1975).

Investigation in Amino Acid Transport

Studies have used GPNA to investigate amino acid transport in various cell types. For instance, in rat kidney, the utilization of GPNA was used to determine the localization of γ-glutamyltranspeptidase activity in different cell membranes. This research aids in understanding the enzyme's role in amino acid transport and metabolism (Dass & Welbourne, 1981).

Substrate and Inhibitor Studies in Biochemistry

GPNA analogues have been synthesized and tested as substrates and inhibitors of rat kidney gamma-glutamyltranspeptidase (GGT). These studies contribute to our understanding of GGT's catalytic efficiency and its role in physiological processes (Lherbet et al., 2003).

Inhibition of Sodium-Independent Transport Systems

GPNA is also recognized for its role in inhibiting sodium-independent transport systems in human cancer cell lines. It competitively inhibits system l transporters, affecting the uptake of essential amino acids and influencing cell functions like mTORC1 activity (Chiu et al., 2017).

Safety and Hazards

L-gamma-Glutamyl-P-nitroanilide monohydrate may cause skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIAIPYVFZHSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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